molecular formula C19H32O2 B8786341 4-Dodecyloxybenzyl alcohol CAS No. 61440-63-9

4-Dodecyloxybenzyl alcohol

Cat. No.: B8786341
CAS No.: 61440-63-9
M. Wt: 292.5 g/mol
InChI Key: QZRZBEONNIUBON-UHFFFAOYSA-N
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Description

4-Dodecyloxybenzyl alcohol is a useful research compound. Its molecular formula is C19H32O2 and its molecular weight is 292.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

61440-63-9

Molecular Formula

C19H32O2

Molecular Weight

292.5 g/mol

IUPAC Name

(4-dodecoxyphenyl)methanol

InChI

InChI=1S/C19H32O2/c1-2-3-4-5-6-7-8-9-10-11-16-21-19-14-12-18(17-20)13-15-19/h12-15,20H,2-11,16-17H2,1H3

InChI Key

QZRZBEONNIUBON-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 4-(dodecyloxy)-benzaldehyde (10 g, 35 mmol) in THF (80 mL) was added dropwise to a stirred suspension of NaBH4 (2.7 g, 70 mmol) in dry THF (70 mL) at 0° C. The reaction mixture was stirred at room temperature overnight and was quenched with a small amount of water (5 mL). The solid formed was removed by filtration and the filtrate was concentrated in vacuo. The residue was dissolved in CHCl3 (50 mL). The resulting solution was washed with brine (3×20 mL), dried over anhydrous Na2SO4, and concentrated in vacuo to give a white powder (9.56 g, 94%). 1H NMR (400 MHz, CDCl3, δ): 7.29 (d, J=8.4 Hz, 2H), 6.90 (d, J=8.8 Hz, 2H), 4.62 (d, J=6.0 Hz, 2H), 3.97 (t, J=6.8 Hz, 2H), 1.79-1.51 (m, 2H), 1.51-1.26 (m, 19H), 0.90 (t, J=6.4 Hz, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Yield
94%

Synthesis routes and methods II

Procedure details

To a 0° C. slurry of LAH (13.0 g, 343 mmol) in dry THF (400 mL) was added slowly methyl 4-dodecyloxybenzoate (100 g, 312 mmol) in dry THF (350 mL) over 1.5 hours. Upon addition, the mixture was stirred at room temperature for one hour, after which TLC (CH2Cl2) showed completion. Reaction was cooled to 0° C. and quenched by successive addition of H2O (13 mL), 15% NaOH (13 mL), and H2O (39 mL), and stirring continued until H2 evolution ceased. Reaction mixture was then filtered and the lithium salts rinsed generously with CH2Cl2. The filtrate was dried over MgSO4 and concentrated to give the title benzyl alcohol (80 g, 88%), which was taken to the next step without further purification.
Name
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
88%

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